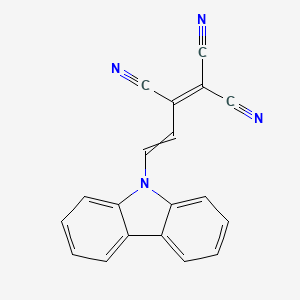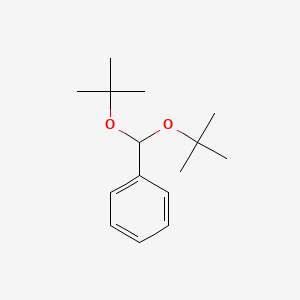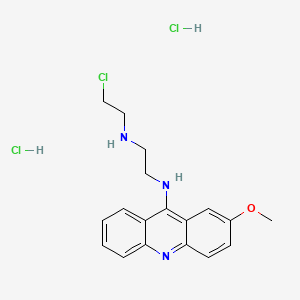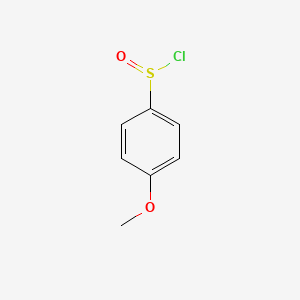
tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinyl-S-(diphenylmethyl)cysteinylglycylphenylalanylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinyl-S-(diphenylmethyl)cysteinylglycylphenylalanylglycinate: is a complex organic compound that features multiple protective groups and amino acid residues. This compound is likely used in peptide synthesis and research due to its intricate structure and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinyl-S-(diphenylmethyl)cysteinylglycylphenylalanylglycinate involves multiple steps, each designed to protect specific functional groups during the reaction process. Typical steps might include:
Protection of Amino Groups: Using tert-butoxycarbonyl (Boc) groups to protect amino groups.
Protection of Thiol Groups: Using triphenylmethyl (Trt) and diphenylmethyl (Dpm) groups to protect thiol groups.
Peptide Bond Formation: Coupling reactions to form peptide bonds between amino acids, often using reagents like HBTU or DCC.
Industrial Production Methods
Industrial production of such complex peptides often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation and deprotection steps efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol groups can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Protective groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Deprotection: Acidic conditions for Boc removal, and specific reagents like trifluoroacetic acid (TFA) for Trt and Dpm groups.
Major Products
Disulfide Bonds: Formed from the oxidation of thiol groups.
Free Amino Acids: Resulting from the deprotection of Boc groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology
Protein Engineering: Useful in the study of protein folding and structure due to its protective groups.
Medicine
Drug Development:
Industry
Biotechnology: Used in the production of synthetic peptides for research and therapeutic purposes.
Wirkmechanismus
The compound’s mechanism of action would depend on its specific application. In peptide synthesis, the protective groups prevent unwanted reactions, allowing for the selective formation of peptide bonds. The molecular targets and pathways would be specific to the peptides or proteins being synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinylglycinate
- tert-Butyl N-(tert-butoxycarbonyl)-S-(diphenylmethyl)cysteinylglycinate
Uniqueness
The uniqueness of tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinyl-S-(diphenylmethyl)cysteinylglycylphenylalanylglycinate lies in its combination of protective groups and amino acid residues, which allows for highly specific and controlled peptide synthesis.
Eigenschaften
CAS-Nummer |
27039-89-0 |
|---|---|
Molekularformel |
C60H67N5O8S2 |
Molekulargewicht |
1050.3 g/mol |
IUPAC-Name |
tert-butyl 2-[[2-[[2-[[3-benzhydrylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C60H67N5O8S2/c1-58(2,3)72-52(67)39-62-54(68)48(37-42-25-13-7-14-26-42)63-51(66)38-61-55(69)49(40-74-53(43-27-15-8-16-28-43)44-29-17-9-18-30-44)64-56(70)50(65-57(71)73-59(4,5)6)41-75-60(45-31-19-10-20-32-45,46-33-21-11-22-34-46)47-35-23-12-24-36-47/h7-36,48-50,53H,37-41H2,1-6H3,(H,61,69)(H,62,68)(H,63,66)(H,64,70)(H,65,71) |
InChI-Schlüssel |
POUUZGZYHHMOBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CSC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
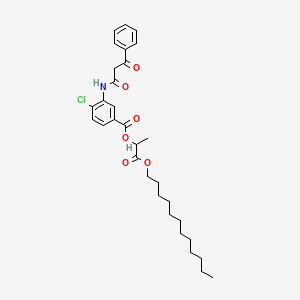


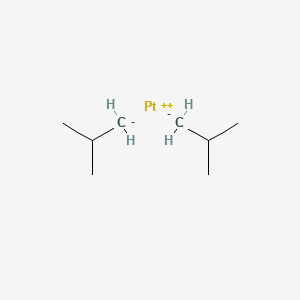
![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
propanedioate](/img/structure/B14682914.png)

![4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione](/img/structure/B14682922.png)
